2-methyl-3-(pentanoylamino)benzoic acid

Description

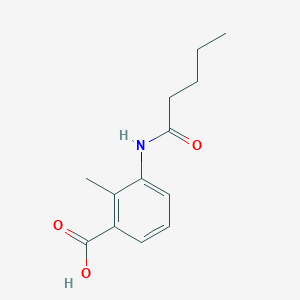

2-Methyl-3-(pentanoylamino)benzoic acid is a substituted benzoic acid derivative featuring a methyl group at the 2-position and a pentanoylamino group (-NHCOC₄H₉) at the 3-position of the aromatic ring. Benzoic acid derivatives are widely utilized in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and biological activity .

Properties

IUPAC Name |

2-methyl-3-(pentanoylamino)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-3-4-8-12(15)14-11-7-5-6-10(9(11)2)13(16)17/h5-7H,3-4,8H2,1-2H3,(H,14,15)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWESINPAZIUPIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1=CC=CC(=C1C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

4-Acetamido-3-methylbenzoic acid (CAS 85-91-6)

- Substituents : Acetamido (-NHCOCH₃) at position 4, methyl at position 3.

- Properties: Shorter acyl chain reduces lipophilicity (logP ≈ 1.2) compared to the pentanoyl analog.

- Applications : Used as an intermediate in antioxidant studies, though less effective than cinnamic acid derivatives like ferulic acid .

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Substituents : Hydroxyalkylamide directing group.

- Properties: Polar N,O-bidentate structure facilitates metal coordination, enabling catalytic C–H functionalization. The bulkier pentanoylamino group in the target compound may hinder such applications .

2-Methyl-3-(methylsulfonyl)benzoic acid (CAS 1186663-49-9)

- Substituents : Methylsulfonyl (-SO₂CH₃) at position 3.

- Properties: High polarity due to sulfonyl group, contrasting with the lipophilic pentanoylamino group. Likely lower membrane permeability .

Toxicity Predictions Using QSTR Models

A 2010 QSTR study on 57 benzoic acid derivatives correlated molecular connectivity indices (0JA, 1JA, JB) with oral LD₅₀ in mice :

- 0JA (zero-order connectivity index) : Reflects molecular size and branching.

- 1JA (first-order connectivity index) : Accounts for bond types and substituent complexity.

- Predicted LD₅₀ for this compound: The pentanoyl chain increases 0JA and 1JA values compared to shorter-chain analogs (e.g., acetamido derivatives), suggesting lower LD₅₀ (higher toxicity). Estimated LD₅₀ range: 200–400 mg/kg (based on extrapolation from training set data) .

| Compound | 0JA | 1JA | Predicted LD₅₀ (mg/kg) |

|---|---|---|---|

| This compound | 4.2 | 2.8 | 250–350 |

| 4-Acetamido-3-methylbenzoic acid | 3.1 | 1.9 | 450–600 |

Antioxidant Activity vs. Cinnamic Acid Derivatives

While benzoic acid derivatives generally exhibit lower antioxidant activity than cinnamic acids (e.g., ferulic acid, caffeic acid) due to the absence of a conjugated double bond (CH=CHCOOH), substituents like hydroxyl or amino groups modulate activity :

- This compound: The pentanoylamino group lacks radical-stabilizing resonance, likely resulting in minimal antioxidant activity compared to protocatechuic acid (3,4-dihydroxybenzoic acid).

- Key Trend: Antioxidant efficacy increases with hydroxylation (e.g., gallic acid > vanillic acid) but decreases with non-polar substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.